5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC16329361
Molecular Formula: C17H21N5O2
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N5O2 |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 5-methoxy-1-methyl-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]indole-2-carboxamide |
| Standard InChI | InChI=1S/C17H21N5O2/c1-10(2)7-15-18-17(21-20-15)19-16(23)14-9-11-8-12(24-4)5-6-13(11)22(14)3/h5-6,8-10H,7H2,1-4H3,(H2,18,19,20,21,23) |
| Standard InChI Key | YNFWAILCWRBJQU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NC(=NN1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)OC |
Introduction
Chemical Name:
5-methoxy-1-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-indole-2-carboxamide
This compound appears to be a synthetic organic molecule containing an indole core substituted with a methoxy group, a methyl group, and a triazole moiety. Such structures are often explored in medicinal chemistry due to their potential biological activity.
Structural Analysis
Key Functional Groups:
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Indole Core: Indole derivatives are commonly found in biologically active molecules and natural products.
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Methoxy Group (-OCH3): Contributes to the lipophilicity and electronic properties of the molecule.
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Triazole Ring: Known for its stability and utility in drug design due to its hydrogen bonding capabilities.
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Carboxamide Group (-CONH): Often involved in interactions with biological targets.
Potential Applications:
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The combination of these groups suggests possible applications in pharmaceuticals, such as enzyme inhibition or receptor modulation.
Research Directions
To investigate this compound further:
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Synthesis Pathways:
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Explore methods for synthesizing indole derivatives with triazole substitutions.
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Investigate reaction conditions involving alkylation, amination, and cyclization.
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Biological Activity:
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Screen for antimicrobial, anticancer, or anti-inflammatory properties.
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Use computational docking studies to predict interactions with biological targets.
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Physicochemical Properties:
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Analyze solubility, stability, and lipophilicity.
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Determine melting point and spectral data (e.g., NMR, IR).
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Toxicity Studies:
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Assess safety profiles through in vitro and in vivo studies.
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Data Table Template
Below is an example of how data could be organized for this compound:
| Property | Value/Methodology |
|---|---|
| Molecular Formula | C15H20N4O2 |
| Molecular Weight | Approx. 288 g/mol |
| Melting Point | TBD (via DSC analysis) |
| Solubility | TBD (aqueous/organic solvents) |
| Biological Activity | TBD (antimicrobial/anticancer tests) |
| Toxicity Profile | TBD (LD50 in animal models) |
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